molecular formula C15H10F3NO5 B1299033 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 5509-72-8

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B1299033
CAS No.: 5509-72-8
M. Wt: 341.24 g/mol
InChI Key: OSAFDLLORPBBMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the functional groups present. The nitro group, for example, can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)19(21)22/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAFDLLORPBBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357886
Record name 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5509-72-8
Record name 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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